molecular formula C4H7F3O B3228865 (2S)-1,1,1-trifluorobutan-2-ol CAS No. 1270010-83-7

(2S)-1,1,1-trifluorobutan-2-ol

Cat. No. B3228865
CAS RN: 1270010-83-7
M. Wt: 128.09 g/mol
InChI Key: IBWNUWSYEJOUAH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,1,1-trifluorobutan-2-ol, also known as TFBOH, is a chiral organofluorine compound with a molecular formula of C4H7F3O. It is a colorless liquid with a boiling point of 91-92°C and is commonly used as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-trifluorobutan-2-ol is not well understood, but it is believed to act as a Lewis acid catalyst in certain reactions due to the presence of the trifluoromethyl group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2S)-1,1,1-trifluorobutan-2-ol. However, studies have shown that it is not toxic to cells and does not have any significant effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-1,1,1-trifluorobutan-2-ol is its ability to act as a chiral auxiliary in asymmetric synthesis reactions, which can lead to the production of enantiopure compounds. However, (2S)-1,1,1-trifluorobutan-2-ol can be expensive and difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving (2S)-1,1,1-trifluorobutan-2-ol. One area of interest is the development of new synthetic methods using (2S)-1,1,1-trifluorobutan-2-ol as a building block. Another area of interest is the use of (2S)-1,1,1-trifluorobutan-2-ol as a chiral solvent in NMR spectroscopy. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-1,1,1-trifluorobutan-2-ol and its potential applications in various fields of chemistry.

Scientific Research Applications

(2S)-1,1,1-trifluorobutan-2-ol has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis and as a solvent in NMR spectroscopy. It has also been used as a reagent in the preparation of chiral pharmaceuticals and agrochemicals.

properties

IUPAC Name

(2S)-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNUWSYEJOUAH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,1,1-trifluorobutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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